molecular formula C21H19ClN2O5 B14928557 (3aR,7aS)-2-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione

(3aR,7aS)-2-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B14928557
M. Wt: 414.8 g/mol
InChI Key: KSOITPPYJGFZKT-HDICACEKSA-N
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Description

(3aR,7aS)-2-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a hexahydro-1H-isoindole-1,3(2H)-dione core and substituted phenyl groups. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-2-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials often include substituted phenols and nitrobenzenes, which undergo various transformations such as nitration, halogenation, and cyclization. The reaction conditions may involve the use of strong acids, bases, and catalysts to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-2-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary, including temperature, solvent, and pH, to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3aR,7aS)-2-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological molecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may be explored for its potential as a drug candidate. Its unique structural features could make it a promising lead compound for developing new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactivity and versatility make it a useful component in various industrial processes.

Mechanism of Action

The mechanism of action of (3aR,7aS)-2-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic regulation. Understanding these interactions can provide insights into its potential therapeutic applications and guide the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

    (3aR,7aS)-2-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione: This compound itself serves as a reference point for comparison.

    This compound analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C21H19ClN2O5

Molecular Weight

414.8 g/mol

IUPAC Name

(3aS,7aR)-2-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C21H19ClN2O5/c1-12-8-15(6-7-19(12)22)29-16-10-13(9-14(11-16)24(27)28)23-20(25)17-4-2-3-5-18(17)21(23)26/h6-11,17-18H,2-5H2,1H3/t17-,18+

InChI Key

KSOITPPYJGFZKT-HDICACEKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N3C(=O)[C@@H]4CCCC[C@@H]4C3=O)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N3C(=O)C4CCCCC4C3=O)Cl

Origin of Product

United States

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